2-O-(2,4-difluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
2-O-(2,4-difluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate is a synthetic organic compound characterized by the presence of a difluorophenyl group and a prop-2-enyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2,4-difluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenyl bromide and cyclohex-4-ene-1,2-dicarboxylic anhydride.
Formation of Intermediate: The first step involves the reaction of 2,4-difluorophenyl bromide with a suitable base, such as potassium carbonate, in the presence of a palladium catalyst to form the corresponding 2,4-difluorophenyl intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with cyclohex-4-ene-1,2-dicarboxylic anhydride in the presence of a suitable catalyst, such as copper(I) iodide, to form the desired product.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic route with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-O-(2,4-difluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-O-(2,4-difluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting various diseases.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-O-(2,4-difluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects.
Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway, to exert its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorophenyl)pyridine
- 2-(2,4-difluorophenyl)ethanol
- 2-(2,4-difluorophenyl)propanoic acid
Uniqueness
2-O-(2,4-difluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-O-(2,4-difluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O4/c1-2-9-22-16(20)12-5-3-4-6-13(12)17(21)23-15-8-7-11(18)10-14(15)19/h2-4,7-8,10,12-13H,1,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKPCJYZQKKXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CC=CCC1C(=O)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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